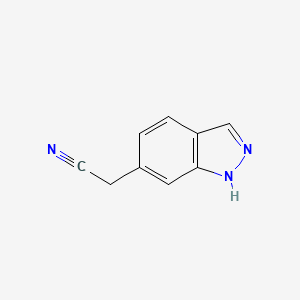

2-(1H-indazol-6-yl)acetonitrile

Description

Significance of Nitrogen-Containing Heterocycles as Chemical Building Blocks

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. numberanalytics.comfiveable.mewisdomlib.org These compounds are fundamental to the architecture of a vast array of biologically active molecules and functional materials. numberanalytics.comopenmedicinalchemistryjournal.com Their prevalence in nature, from the nucleic acids that form the blueprint of life to a multitude of alkaloids and vitamins, underscores their profound biological importance. nih.gov

In the realm of synthetic chemistry, the significance of these heterocycles is multifaceted. They serve as versatile intermediates, catalysts, and the final products in a wide range of chemical reactions. numberanalytics.com The presence of nitrogen atoms can influence the electron density, polarity, and reactivity of the molecule, allowing for a diverse array of chemical transformations. fiveable.me This inherent reactivity and structural diversity make them indispensable tools for the construction of complex molecular frameworks. numberanalytics.com Consequently, nitrogen-containing heterocycles are crucial components in the development of pharmaceuticals, agrochemicals, and advanced materials such as conducting polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com

The Indazole Nucleus: Structural Versatility and Synthetic Appeal

Within the broad family of nitrogen-containing heterocycles, the indazole nucleus holds a position of particular prominence. nih.govnih.gov Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. taylorandfrancis.comnih.gov This bicyclic structure can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govresearchgate.net

The structural versatility of the indazole scaffold is a key driver of its synthetic appeal. The presence of two nitrogen atoms in the five-membered ring provides multiple sites for functionalization, allowing for the introduction of a wide variety of substituents. This adaptability enables chemists to fine-tune the steric and electronic properties of indazole derivatives, thereby modulating their chemical and biological activities. nih.gov The development of numerous synthetic methodologies, including metal-promoted and metal-free intramolecular C-N bond formation, has further expanded the accessibility and diversity of indazole-based compounds. nih.gov This synthetic tractability, coupled with the inherent biological relevance of the scaffold, makes indazole a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net

Rationale for Focused Academic Research on 2-(1H-Indazol-6-yl)acetonitrile

The specific academic focus on this compound stems from its potential as a key synthetic intermediate for the construction of more complex and pharmacologically relevant molecules. The acetonitrile (B52724) moiety (a CH2CN group) is a versatile functional group in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and condensation reactions to form new heterocyclic rings. researchgate.net

The strategic placement of the acetonitrile group at the 6-position of the indazole ring provides a reactive handle for further molecular elaboration. This allows for the synthesis of a diverse library of 6-substituted indazole derivatives. Given that even minor structural modifications to the indazole core can lead to significant changes in biological activity, the ability to readily introduce a variety of functionalities at this position is of great interest to medicinal chemists. For instance, the indazole scaffold is a core component of several clinically used drugs, and the exploration of novel derivatives is a continuous effort in the search for new therapeutic agents. nih.govresearchgate.net Therefore, this compound serves as a valuable starting material for the discovery of new drug candidates and other functional molecules.

Overview of Research Domains and Methodological Approaches for this compound

Research involving this compound primarily falls within the domains of synthetic organic chemistry and medicinal chemistry. In synthetic chemistry, the focus is on developing efficient and versatile methods for the preparation of this compound and its subsequent use as a building block for more complex molecules. This includes the exploration of various catalytic systems and reaction conditions to optimize yield and purity. nih.gov

In the field of medicinal chemistry, this compound is utilized as a precursor for the synthesis of novel compounds with potential therapeutic applications. Researchers design and synthesize derivatives with the aim of targeting specific biological pathways implicated in diseases such as cancer. nih.gov For example, the indazole core is present in potent inhibitors of protein kinases, which are crucial targets in oncology. nih.gov

The methodological approaches employed in the study of this compound and its derivatives are diverse. Synthetic work heavily relies on standard organic chemistry techniques for reaction setup, monitoring (e.g., thin-layer chromatography), and purification (e.g., column chromatography). The characterization of newly synthesized compounds is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. synhet.com In medicinal chemistry research, biological evaluation of the synthesized compounds involves in vitro assays to determine their activity against specific molecular targets and cell lines. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-6-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-3-7-1-2-8-6-11-12-9(8)5-7/h1-2,5-6H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRBXWXGPFHNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146323-46-7 | |

| Record name | 2-(1H-indazol-6-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Indazol 6 Yl Acetonitrile and Its Chemical Precursors

Direct Synthetic Routes to 2-(1H-Indazol-6-yl)acetonitrile

Direct methods for the synthesis of this compound focus on constructing the molecule in a single or a few convergent steps. These strategies primarily involve nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.

Strategies Involving Nucleophilic Substitution Reactions

A primary and straightforward approach to this compound involves the nucleophilic substitution of a suitable leaving group at the 6-methyl position of the indazole ring with a cyanide anion. A key precursor for this method is 6-(bromomethyl)-1H-indazole.

The synthesis of 6-(bromomethyl)-1H-indazole can be achieved from 1H-indazole-6-methanol. The conversion of the alcohol functionality to a bromide is a standard transformation, often accomplished using reagents like phosphorus tribromide or hydrobromic acid libretexts.orgnih.gov. Once 6-(bromomethyl)-1H-indazole is obtained, it can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the bromide to form the desired acetonitrile (B52724) derivative nih.gov.

Table 1: Nucleophilic Substitution for this compound Synthesis

| Precursor | Reagent | Product | Reaction Type |

|---|

Cyclization-Based Approaches for Indazole Core Formation

Cyclization reactions provide a powerful tool for the construction of the indazole core itself, and in some cases, can be designed to directly incorporate the desired acetonitrile or a precursor group at the 6-position.

One general and widely used method for indazole synthesis is the reductive cyclization of o-nitro-ketoximes nih.gov. In the context of this compound, this would involve a precursor such as an oxime derived from a 2-nitro-5-(cyanomethyl)acetophenone derivative. The reduction of the nitro group, typically with a reducing agent like tin(II) chloride or through catalytic hydrogenation, would lead to an in-situ cyclization to form the indazole ring nih.gov.

Another relevant cyclization strategy is the reaction of o-hydrazino benzonitriles. For instance, the diazotization of a suitably substituted 2-amino-5-(cyanomethyl)benzonitrile could potentially lead to the formation of the indazole ring with the cyanomethyl group at the desired position.

Furthermore, the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylamines or related imine intermediates, offers another pathway. A starting material like a derivative of 2-nitro-5-(cyanomethyl)benzaldehyde could be condensed with an amine, and the resulting imine could undergo reductive cyclization using a trivalent phosphorus reagent to yield the indazole core researchgate.net.

Synthesis of Key 6-Substituted 1H-Indazole Intermediates

The synthesis of this compound often proceeds through the preparation of key 6-substituted 1H-indazole intermediates, which are then converted to the final product. Halogenated indazoles, particularly 6-bromo-1H-indazole, are versatile starting materials for this purpose.

The synthesis of 6-bromo-1H-indazole can be achieved through various methods, including the diazotization of 4-bromo-2-methylaniline followed by cyclization. Iodination of 6-bromo-1H-indazole can also be performed to yield 6-bromo-3-iodo-1H-indazole, a useful intermediate for further functionalization nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole ring system. 6-Bromo-1H-indazole is an excellent substrate for these reactions nih.govnih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base nih.govmdpi.comorganic-chemistry.orgresearchgate.netnih.gov. 6-Bromo-1H-indazole can be coupled with various boronic acids or esters to introduce a range of substituents at the 6-position nih.govnih.govmdpi.comorganic-chemistry.orgresearchgate.netnih.gov. For the synthesis of a precursor to the acetonitrile group, a Suzuki coupling could be envisioned with a boronic ester containing a protected hydroxymethyl group or a formyl group equivalent. A more direct approach involves a domino Suzuki coupling-isoxazole fragmentation, where an aryl halide is reacted with an isoxazole-4-boronic acid pinacol ester. This one-pot protocol proceeds through Suzuki coupling, base-induced fragmentation, and deformylation to yield the arylacetonitrile nih.govorganic-chemistry.org.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene researchgate.net. 6-Bromo-1H-indazole could potentially be coupled with acrylonitrile in the presence of a palladium catalyst and a base to introduce a vinyl cyanide group at the 6-position. Subsequent reduction of the double bond would yield the desired acetonitrile.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on 6-Bromo-1H-Indazole

| Reaction | Coupling Partner | Potential Product/Intermediate |

|---|---|---|

| Suzuki-Miyaura | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol | (1H-Indazol-6-yl)methanol |

| Suzuki-Miyaura | Isoxazole-4-boronic acid pinacol ester | This compound |

Functional Group Interconversions on the Indazole Ring

Once a functional group is introduced at the 6-position of the indazole ring, it can be converted into the desired acetonitrile moiety through various chemical transformations.

A key intermediate that can be synthesized is 1H-indazole-6-methanol. This can be prepared by the reaction of indazole with formaldehyde (B43269) in the presence of hydrochloric acid nih.gov. This alcohol can then be converted to 6-(bromomethyl)-1H-indazole, a precursor for nucleophilic substitution with cyanide as described in section 2.1.1 libretexts.orgnih.gov.

Another important intermediate is 1H-indazole-6-carboxylic acid. This can be synthesized from 3-methyl-1H-indazole-6-carboxylic acid, which is prepared from 2-fluoro-4-methoxyacetophenone and hydrazine (B178648). The carboxylic acid can then be converted to the corresponding acid chloride and subjected to the Arndt-Eistert reaction. This reaction sequence involves treatment with diazomethane to form a diazoketone, followed by a Wolff rearrangement to yield a ketene, which can be trapped with a suitable nucleophile to provide the homologated acid, ester, or amide. In the context of synthesizing this compound, the homologated carboxylic acid could be converted to the primary amide and then dehydrated to the nitrile.

Introduction of the Acetonitrile Functional Group

The final step in many synthetic routes to this compound is the introduction of the acetonitrile functional group onto a pre-functionalized indazole ring.

As previously mentioned, the most direct method is the cyanation of a 6-(halomethyl)-1H-indazole . The reaction of 6-(bromomethyl)-1H-indazole with sodium or potassium cyanide is a classic and efficient method for forming the C-C bond and introducing the nitrile group libretexts.orgnih.gov.

Another approach involves the conversion of a 6-formyl-1H-indazole . 1H-Indazole-6-carbaldehyde can be synthesized and then converted to the corresponding acetonitrile. This transformation can be achieved through a two-step process involving the formation of an oxime by reaction with hydroxylamine (B1172632), followed by dehydration using various reagents such as acetic anhydride (B1165640) or thionyl chloride.

Direct C-H cyanation of heteroaromatics is also an emerging strategy. While not yet specifically reported for the 6-position of indazole to form the acetonitrile, this approach could offer a future route.

Table 3: Methods for Introducing the Acetonitrile Group

| Starting Material | Key Transformation | Reagents |

|---|---|---|

| 6-(Bromomethyl)-1H-indazole | Nucleophilic Substitution | NaCN or KCN |

| 1H-Indazole-6-carbaldehyde | Oxime formation and dehydration | 1. NH2OH·HCl2. Dehydrating agent (e.g., Ac2O) |

Strategies for Carbon-Carbon Bond Formation at the 6-Position

Attaching a carbon-based functional group, such as the acetonitrile moiety, to the 6-position of the indazole ring is a critical step that typically involves modern cross-coupling reactions. While direct C-H functionalization is an advancing field, more established methods often rely on precursors like 6-haloindazoles. For instance, electron-withdrawing groups, such as chlorine or trifluoromethyl, at the 6-position have been shown to be well-tolerated in N-N bond forming reactions to create the indazole ring itself whiterose.ac.uk.

The presence of an electron-donating amino group at the 6-position can enhance the nucleophilic character of the molecule at adjacent sites vulcanchem.com. Conversely, an electron-withdrawing substituent at the 6-position can lower the electrophilicity of key intermediates, sometimes reducing reaction yields whiterose.ac.uk. The functionalization at this position is crucial and can be achieved through various palladium-catalyzed cross-coupling reactions, which are standard in the synthesis of complex aromatic systems.

One-Pot and Cascade Synthetic Processes

One-pot and cascade reactions represent an efficient and sustainable approach in organic synthesis, minimizing waste and improving economic advantages by combining multiple reaction steps without isolating intermediates nih.gov. The synthesis of indazole derivatives has benefited significantly from such strategies.

For example, a copper(I)-mediated one-pot synthesis for 2,3-dihydro-1H-indazoles has been developed that provides moderate to good yields and is tolerant of various functionalities on the aromatic ring mdpi.com. Another approach involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst to yield 2-aryl-2H-indazoles caribjscitech.com. Similarly, Cu(II)-hydrotalcite has been used as a catalyst in a one-pot, three-component synthesis of 2H-indazoles involving consecutive condensation and C-N/N-N bond formations caribjscitech.com. Cascade reactions, such as a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, can proceed through a coupling-condensation sequence to produce substituted 3-aminoindazoles organic-chemistry.org. These methodologies highlight the potential for streamlined synthesis of complex indazole structures.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques to improve reaction efficiency, yield, and selectivity. These methods are increasingly applied to the synthesis of heterocyclic compounds like indazoles.

Microwave-Assisted Organic Synthesis (MAOS) in Indazole Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, significantly reducing reaction times from hours to minutes and often increasing product yields jchr.orgheteroletters.orgchemicaljournals.com. This technique utilizes dielectric heating, where polar molecules in the reaction mixture rapidly absorb microwave energy, leading to a fast and uniform rise in temperature jchr.orgnih.gov.

MAOS is considered a green chemistry approach as it minimizes energy consumption, reduces chemical waste, and can often be performed in solvent-free conditions jchr.orgajgreenchem.com. In indazole chemistry, microwave irradiation has been successfully used for the condensation reaction of phenyl hydrazine derivatives with substituted salicylaldehydes, followed by intramolecular cyclization to form indazoles in moderate to high yields heteroletters.org. The efficiency and eco-friendly nature of MAOS make it a valuable method for synthesizing indazole derivatives jchr.orgajgreenchem.com.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to seconds chemicaljournals.com |

| Energy Consumption | High | Low chemicaljournals.com |

| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Dielectric Heating (rapid, uniform) jchr.org |

| Yields | Often lower | Generally higher jchr.orgheteroletters.org |

| Side Reactions | More prevalent | Minimized jchr.orgchemicaljournals.com |

| Environmental Impact | Higher (solvent use, waste) | Lower (potential for solvent-free reactions) ajgreenchem.com |

Reductive Coupling Reactions for Indazole-Acetonitrile Linkages

Reductive cyclization is a key strategy for forming the indazole core. This process often involves the creation of the crucial N-N bond from precursors such as o-nitro compounds. For instance, 3-amino-3-(2-nitroaryl)propanoic acids can be transformed into 1H-indazoles through a base-mediated cascade reaction that involves N-N bond formation whiterose.ac.uk. Organophosphorus reagents have been employed to mediate the reductive cyclization of substituted hydrazone precursors to generate 2H-indazol-2-amines in a one-pot, two-step process nih.gov. While these examples focus on the formation of the indazole ring system itself, the principles of reductive chemistry can be conceptually extended to the formation of specific linkages, although direct reductive coupling to form an indazole-acetonitrile bond is less commonly documented than cross-coupling methods.

Stereoselective Synthesis Approaches for Chiral Indazole Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry. While this compound is not chiral, the synthesis of chiral indazole derivatives is of great interest for pharmaceutical applications nih.gov.

A significant advancement in this area is the use of copper hydride (CuH) catalysis for the highly C3-selective and enantioselective allylation of 1H-indazoles. nih.gov In this approach, electrophilic indazoles are used in an umpolung strategy, reacting with allenes to install a chiral quaternary stereocenter at the C3-position with high levels of enantioselectivity nih.gov. Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where steric interactions govern the enantioselectivity nih.govacs.orgelsevierpure.com. This method provides a powerful route to C3-allyl indazoles bearing quaternary stereocenters in high yield and with excellent enantioselectivity nih.gov.

Table 2: Research Findings in Stereoselective Indazole Synthesis

| Method | Catalyst/Reagent | Position of Chiral Center | Key Feature |

|---|---|---|---|

| Asymmetric Allylation | Copper Hydride (CuH) Catalysis | C3-Position | Creates quaternary stereocenters with high enantioselectivity nih.gov |

| Mechanism | N/A | N/A | Proceeds via a six-membered Zimmerman-Traxler-type transition state nih.govacs.orgelsevierpure.com |

Spectroscopic and Crystallographic Characterization of 2 1h Indazol 6 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 2-(1H-indazol-6-yl)acetonitrile in solution. By analyzing the chemical shifts, coupling constants, and correlations from various NMR experiments, a comprehensive picture of the molecule's atomic arrangement can be constructed.

Comprehensive ¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The assignment of each proton signal to its specific position in the molecule is achieved by analyzing their chemical shifts (δ) in parts per million (ppm), their multiplicities (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hertz (Hz).

A representative, though general, ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the methylene (B1212753) (-CH₂) group, and the indazole NH proton. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons of the acetonitrile (B52724) group would likely be observed as a singlet further upfield. The NH proton of the indazole ring is often broad and its chemical shift can be variable depending on concentration and solvent.

Detailed ¹³C NMR Spectral Interpretation and Carbon Connectivity

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

The carbon atoms of the indazole ring will resonate in the aromatic region of the spectrum (typically 110-140 ppm). The carbon of the nitrile group (-C≡N) is characteristically found further downfield. The methylene carbon (-CH₂) will appear in the aliphatic region. Unambiguous assignment of these carbon signals is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups, and by correlation with the ¹H NMR spectrum through 2D NMR experiments.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Indazole Ring Nitrogen Characterization

¹⁵N NMR spectroscopy is a powerful, though less common, technique for directly probing the nitrogen atoms within the indazole ring. huji.ac.ilwikipedia.org Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-consuming. huji.ac.ilwikipedia.org However, they provide invaluable information for distinguishing between the two nitrogen atoms in the pyrazole (B372694) moiety of the indazole ring system. wikipedia.orgresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, making ¹⁵N NMR an effective tool for studying tautomerism in indazole derivatives. wikipedia.orgacs.org

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netprinceton.eduyoutube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.comsdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) part of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.netyoutube.comsdsu.eduepfl.ch It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. researchgate.netprinceton.eduyoutube.comsdsu.eduepfl.ch HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, it can show correlations from the methylene protons to the carbons of the indazole ring and to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netprinceton.edu This is particularly useful for determining the three-dimensional structure and conformation of the molecule.

Solid-State NMR (CPMAS) Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR), often utilizing Cross-Polarization Magic-Angle Spinning (CPMAS), provides information about the structure of this compound in the solid state. nih.govresearchgate.netrsc.org This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms. researchgate.net The chemical shifts in a solid-state NMR spectrum can differ from those in solution due to packing effects and intermolecular interactions in the crystal lattice. nih.govresearchgate.net By comparing the solid-state NMR data with data from single-crystal X-ray diffraction, a complete picture of the solid-state structure can be obtained. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, with a molecular formula of C₉H₇N₃, the theoretical monoisotopic mass is 157.0640 Da. uni.lu

Experimental HRMS analysis is expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.07128 |

| [M+Na]⁺ | 180.05322 |

| [M-H]⁻ | 156.05672 |

| [M+NH₄]⁺ | 175.09782 |

| [M+K]⁺ | 196.02716 |

| [M+H-H₂O]⁺ | 140.06126 |

| [M+HCOO]⁻ | 202.06220 |

| [M+CH₃COO]⁻ | 216.07785 |

| [M+Na-2H]⁻ | 178.03867 |

| [M]⁺ | 157.06345 |

| [M]⁻ | 157.06455 |

This table is based on predicted data and awaits experimental verification.

Fragmentation Pathway Analysis for Structural Confirmation

In addition to exact mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When subjected to ionization and subsequent collision-induced dissociation (CID), the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of atoms within the molecule.

Although no specific experimental fragmentation data for this compound has been reported, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of indazole and acetonitrile derivatives. The indazole ring is a stable aromatic system, but it can undergo characteristic cleavages. A common fragmentation pathway for substituted indazoles involves the loss of small neutral molecules. For the acetonitrile moiety, cleavage of the C-C bond is a possibility.

A likely primary fragmentation step would be the loss of the acetonitrile group (•CH₂CN), leading to the formation of a stable indazolyl cation. Another possibility is the cleavage of the nitrile group. Further fragmentation of the indazole ring itself could also occur, providing additional structural confirmation. Detailed analysis of the tandem mass spectrum (MS/MS) would be required to definitively elucidate the fragmentation pathway.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C≡N, C=C, and C-H bonds.

While an experimental IR spectrum for this specific compound is not available in the literature, the expected characteristic peaks can be inferred from the known spectra of indazole and acetonitrile compounds. For instance, a study on the synthesis and characterization of various N-substituted indazole derivatives provides a general range for the key vibrational frequencies. nih.gov

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Indazole N-H | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Nitrile C≡N | Stretching | 2220 - 2260 (sharp, medium intensity) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Indazole Ring | Bending | Various in the fingerprint region |

This table is based on typical ranges for the specified functional groups and data from related compounds. Experimental verification is required.

The N-H stretching vibration of the indazole ring is anticipated to appear as a broad band in the region of 3100-3500 cm⁻¹. The sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations will likely be observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches from the acetonitrile methylene group should appear between 2850 and 3000 cm⁻¹. The fingerprint region, below 1600 cm⁻¹, will contain a complex pattern of bands corresponding to the various bending vibrations of the indazole ring system, providing a unique signature for the molecule.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available sources. However, the crystal structures of numerous other indazole derivatives have been determined, providing insights into the likely structural features of the target compound. researchgate.netacs.orgresearchgate.net

A successful single-crystal X-ray diffraction analysis of this compound would confirm the planar nature of the indazole ring and provide precise measurements of the bond lengths and angles of the entire molecule. It would also reveal the tautomeric form present in the solid state, which is expected to be the 1H-tautomer based on the greater thermodynamic stability of this form in related indazole systems. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

In the absence of an experimental crystal structure, we can anticipate the types of intermolecular interactions that would govern the crystal packing of this compound based on studies of similar molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal.

For indazole derivatives, hydrogen bonding involving the N-H group of the pyrazole ring is a dominant feature, often leading to the formation of dimers or catemers (chains). acs.orgresearchgate.net In the case of this compound, it is highly probable that the N-H group of one molecule will form a hydrogen bond with the pyrazole nitrogen of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic indazole rings are expected to contribute significantly to the crystal packing. Weaker C-H···N and C-H···π interactions are also likely to be present.

Comparison of Solution-State and Solid-State Conformations

The conformation of a molecule can differ between the solution and solid states due to the influence of crystal packing forces. For a relatively rigid molecule like this compound, significant conformational differences are not expected for the core indazole structure. However, the orientation of the acetonitrile substituent relative to the indazole ring could vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the structure of molecules in solution. A comparison of the NMR data with the solid-state structure obtained from X-ray crystallography would reveal any conformational changes upon crystallization. In a study of N-substituted indazole derivatives, NMR was crucial for assigning the N-1 and N-2 isomers in solution. nih.gov A similar approach could be used to confirm the tautomeric form and conformation of this compound in solution, which could then be compared to its solid-state structure once determined. Given the likely dominance of the thermodynamically more stable 1H-tautomer, it is probable that this form would be observed in both solution and the solid state. nih.gov

Computational and Theoretical Investigations of 2 1h Indazol 6 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for examining the electronic structure and properties of molecular systems. For indazole derivatives, DFT calculations offer a reliable method to understand their geometry, reactivity, and spectroscopic characteristics.

Electronic Structure, Molecular Geometry Optimization, and Conformational Preferences

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-(1H-indazol-6-yl)acetonitrile. The process of molecular geometry optimization involves finding the lowest energy conformation of the molecule. For indazole systems, it is known that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govcaribjscitech.comnih.gov Theoretical calculations, such as those at the B3LYP/6-311++G(d,p) level, have quantified this stability, indicating that the 1-substituted isomer can be significantly more stable than the 2-substituted isomer. nih.govacs.org

Table 1: Representative Optimized Geometrical Parameters for Indazole Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.42 | 118 - 122 | 0 - 2 |

| C-N (ring) | 1.33 - 1.38 | 105 - 110 | 0 - 1 |

| N-N | ~1.35 | - | - |

| C-CH₂ | ~1.51 | - | - |

| C≡N | ~1.15 | - | - |

Note: This table provides illustrative data based on typical values for similar structures and is not from a direct computational study of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.comnih.gov DFT calculations are frequently used to compute the energies of these orbitals. nih.gov For instance, in a study of various indazole derivatives, the HOMO-LUMO energy gaps were calculated to understand their relative stabilities. nih.gov The analysis of the HOMO and LUMO can also reveal the sites most likely to be involved in electron donation (nucleophilic attack) and electron acceptance (electrophilic attack), respectively. youtube.comlibretexts.org In many heterocyclic compounds, the HOMO is often distributed over the π-system of the rings, while the LUMO may also be located on the ring system or on substituents. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are representative for similar heterocyclic compounds and are intended for illustrative purposes. The actual values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of NMR chemical shifts (¹H and ¹³C). nih.govacs.orgresearchgate.net These theoretical calculations can be compared with experimental data to confirm the structure of a compound. nih.govnih.govresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. nih.govnih.gov For example, studies have shown that considering conformational isomers can significantly improve the accuracy of predicted NMR chemical shifts. nih.gov

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.govnih.gov By calculating the vibrational modes, researchers can assign the absorption bands in an experimental IR spectrum to specific functional groups and types of vibrations within the molecule. This provides a detailed understanding of the molecule's vibrational properties. asianresassoc.org

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative Example for a Heterocyclic Compound)

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (Aromatic) | 7.0 - 8.5 | 7.2 - 8.3 |

| ¹H (CH₂) | 3.8 - 4.2 | ~4.0 |

| ¹³C (Aromatic) | 110 - 140 | 112 - 138 |

| ¹³C (CH₂) | ~20 | ~22 |

| ¹³C (CN) | ~117 | ~118 |

| C≡N Stretch (IR) | ~2250 | ~2245 |

Note: This table is an illustrative example. The actual data for this compound would require specific experimental and computational analysis.

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior and flexibility of molecules over time.

Exploration of Conformational Space and Flexibility

While DFT is excellent for finding energy minima, molecular dynamics (MD) simulations can explore the broader conformational landscape of a molecule. MD simulations model the movement of atoms and molecules over time, providing a picture of the molecule's flexibility and the different shapes it can adopt at a given temperature. wikipedia.org For a molecule like this compound, this could involve understanding the rotation around the single bond connecting the acetonitrile (B52724) group to the indazole ring and the potential for puckering or other motions in the ring system, although the indazole core is largely rigid. researchgate.net

Development and Validation of Molecular Models for Indazole Derivatives

The development of accurate and validated molecular models is crucial for large-scale computational screening and drug design. These models, or force fields, are sets of parameters that describe the potential energy of a system of atoms. For indazole derivatives, developing such models involves parameterizing the bond lengths, angles, dihedrals, and non-bonded interactions specific to this chemical scaffold. nih.gov These models can then be validated by comparing the results of simulations (e.g., conformational preferences, thermodynamic properties) with experimental data or high-level quantum mechanical calculations. Once validated, these models can be used in a variety of applications, such as predicting how a molecule might bind to a biological target. asianresassoc.org

Tautomeric Equilibria and Energetic Stability of Indazole Isomers (1H vs. 2H)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's electronic structure, stability, and reactivity. Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in both the gas phase and in aqueous solutions. researchgate.net

Quantum mechanical calculations have quantified this energy difference. For the unsubstituted indazole, MP2/6-31G** calculations indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹). nih.gov Similar values have been reported by other computational methods, such as B3LYP/6-311G**, which found the 1H form to be more stable in both gaseous and aqueous phases. nih.gov The greater stability of the 1H-tautomer is a critical factor in predicting the outcomes of chemical reactions, as it is the predominant form in equilibrium. nih.gov

However, the tautomeric balance can be influenced by several factors, including substitution patterns and the solvent environment. For certain derivatives, intramolecular or intermolecular hydrogen bonding can stabilize the 2H-tautomer. researchgate.net For instance, in less polar solvents, some 3-substituted indazoles show a predominance of the 2H tautomer due to the formation of strong intramolecular hydrogen bonds. nih.govresearchgate.net Furthermore, density functional theory calculations have suggested that the high stability of the 2H form in some cases can be attributed to the formation of centrosymmetric dimers, which are energetically more favorable than the corresponding dimers of the 1H tautomer. nih.govresearchgate.net

| Tautomer Comparison | Computational Method | Energy Difference (1H more stable) | Reference |

| Indazole (1H vs. 2H) | MP2/6-31G | 15 kJ·mol⁻¹ | nih.gov |

| Indazole (1H vs. 2H) | Gas Phase Calculation | 14.5 kJ·mol⁻¹ | nih.gov |

| Indazole (1H vs. 2H) | Water Phase Calculation | 15.9 kJ·mol⁻¹ | nih.gov |

| Indazole (1H vs. 2H) | B3LYP/6-311G | More stable (quantitative value not specified) | nih.gov |

| 1-substituted vs. 2-substituted (after reaction with formaldehyde) | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (1-substituted more stable) | nih.gov |

Computational Studies on Reaction Mechanisms and Pathways for Derivatization

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions and predicting the regioselectivity of the derivatization of the indazole scaffold. These studies are vital for designing synthetic routes to specific indazole-based compounds, including this compound.

One of the most studied derivatization reactions of indazole is N-alkylation. Due to the presence of two nitrogen atoms in the pyrazole ring, alkylation can lead to a mixture of N1 and N2 substituted products. DFT calculations have been employed to understand and predict the regioselectivity of these reactions. For instance, a computational study on the reaction of indazoles with formaldehyde (B43269) in an acidic medium showed that the formation of the N1-substituted product is thermodynamically favored. nih.gov B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer is approximately 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov

The reaction of indazoles with formaldehyde is believed to proceed through the reaction of the neutral indazole tautomers with protonated formaldehyde, as formaldehyde is a much weaker base than indazole. nih.gov The mechanism involves the nucleophilic attack of the indazole nitrogen on the carbonyl carbon of formaldehyde.

More recent computational work has explored the reaction of NH-indazoles with various electrophiles. Theoretical studies on the reaction of indazole with formaldehyde have been supported by multinuclear NMR and X-ray crystallography, with calculations at the B3LYP/6-311++G(d,p) level providing a solid basis for the experimental findings. nih.gov

The derivatization of the benzene (B151609) ring of the indazole scaffold has also been a subject of computational investigation. For example, the synthesis of 3-substituted 1H-indazoles via Suzuki-Miyaura cross-coupling has been studied. researchgate.net The generally accepted mechanism for this palladium-catalyzed reaction involves an oxidative addition, transmetalation, and reductive elimination cycle. researchgate.net Theoretical insights into this reaction can help in optimizing reaction conditions and catalyst selection. researchgate.net

While specific computational studies on the introduction of the cyanomethyl group at the C6 position of indazole are not widely reported, research on the cyanomethylation of other aromatic systems provides valuable insights. DFT and high-level coupled-cluster methods have been used to study the metal-free cyanomethylation of aryl alkynoates with acetonitrile. nih.gov These studies indicate that the reaction proceeds through the formation of a cyanomethyl radical, followed by its electrophilic attack on the aromatic system. nih.gov Such computational approaches could be applied to understand the synthesis of this compound.

| Reaction | Computational Method | Key Findings | Reference |

| Reaction of Indazole with Formaldehyde | B3LYP/6-311++G(d,p) | N1-substituted product is thermodynamically favored by 20 kJ·mol⁻¹. | nih.gov |

| Cyanomethylation of Aryl Alkynoates | DFT and CCSD(T) | Reaction proceeds via a cyanomethyl radical. | nih.gov |

| Suzuki-Miyaura Cross-Coupling of 3-iodo-1H-indazole | Not specified | Follows a Pd(0) to Pd(II) catalytic cycle. | researchgate.net |

Chemical Reactivity and Advanced Derivatization of 2 1h Indazol 6 Yl Acetonitrile

Transformations of the Acetonitrile (B52724) Functional Group

The acetonitrile moiety (–CH₂CN) of 2-(1H-indazol-6-yl)acetonitrile is a key site for chemical modifications, enabling its conversion into other valuable functional groups such as carboxylic acids and primary amines. It can also participate in cycloaddition reactions to form heterocyclic structures.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. weebly.comchemistrysteps.com This transformation involves the addition of water across the carbon-nitrogen triple bond.

Under acidic conditions, the nitrile is typically heated with a dilute acid like hydrochloric acid to yield the corresponding carboxylic acid, in this case, 2-(1H-indazol-6-yl)acetic acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The initially formed imidic acid tautomerizes to a more stable amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Basic hydrolysis is achieved by heating the nitrile with an aqueous solution of a base such as sodium hydroxide. weebly.com This process initially forms the carboxylate salt, which upon acidification, yields the final carboxylic acid product. libretexts.org

Table 1: Conditions for Hydrolysis of Nitriles to Carboxylic Acids

| Reagents | Conditions | Product |

| Dilute HCl or H₂SO₄ | Heat (reflux) | Carboxylic Acid |

| Aqueous NaOH or KOH | Heat (reflux), then H₃O⁺ | Carboxylic Acid |

This table presents generalized conditions for nitrile hydrolysis.

Reduction to Amines

The nitrile group is readily reduced to a primary amine, a valuable transformation in the synthesis of many biologically active compounds. This reduction can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, is a common method. Another effective approach involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄) in an appropriate solvent. These methods convert the cyanomethyl group into a 2-aminoethyl group, yielding 2-(1H-indazol-6-yl)ethanamine. The resulting primary amine is a versatile intermediate for further functionalization.

Nitrile Cycloaddition Reactions and Formation of Heterocyclic Rings

The acetonitrile group can participate in cycloaddition reactions, serving as a precursor for the synthesis of various heterocyclic rings. mdpi.com For instance, [2+2] cycloaddition reactions can lead to the formation of four-membered rings. mdpi.com Furthermore, the nitrile functionality can be a key component in constructing more complex heterocyclic systems, which are prevalent in medicinal chemistry. The specific outcomes of these reactions depend on the reaction partners and conditions employed. youtube.comyoutube.com

Reactions Involving the Indazole Core

The indazole ring system is an aromatic heterocycle that can undergo substitution reactions. The position and nature of substituents on the ring influence its reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The indazole ring is an aromatic system and, as such, can undergo electrophilic aromatic substitution (EAS) reactions. dalalinstitute.comchemicalbook.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The indazole ring itself is a bicyclic heteroaromatic system, and the presence of the nitrogen atoms and the fused benzene (B151609) ring influences the electron density and, consequently, the regioselectivity of the substitution. chemicalbook.comscielo.org.mx

The acetonitrilomethyl group (-CH₂CN) at the 6-position is generally considered to be a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene. This deactivation is primarily due to the inductive effect of the electron-withdrawing cyano group. Substituents that donate electrons to the ring activate it for EAS, while those that withdraw electrons deactivate it. scielo.org.mx

The directing effect of the existing groups on the indazole ring will determine the position of the incoming electrophile. For this compound, electrophilic attack will be influenced by both the heterocyclic part and the substituent at the 6-position.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) | X⁺ |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | R⁺ |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | RCO⁺ |

This table outlines general conditions for common EAS reactions.

Nucleophilic Aromatic Substitution (NAS) on Activated Indazole Rings

While less common than EAS for many aromatic compounds, nucleophilic aromatic substitution (NAS) can occur on indazole rings, particularly when they are activated by strongly electron-withdrawing groups. openstax.orglibretexts.org For NAS to proceed, the aromatic ring must typically have a good leaving group and be substituted with one or more powerful electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. openstax.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. openstax.orgsemanticscholar.org

In the context of this compound, if a suitable leaving group were present on the indazole ring, and particularly if additional activating groups were introduced, NAS reactions could be possible. The outcome of such reactions would be highly dependent on the specific substrate and reaction conditions.

N-Alkylation and N-Arylation Reactions on the Indazole Nitrogens

The indazole core of this compound possesses two nitrogen atoms, N1 and N2, both of which are susceptible to electrophilic attack, leading to the formation of N-substituted regioisomers. The regioselectivity of these N-alkylation and N-arylation reactions is a critical aspect of the chemical reactivity of this scaffold and is influenced by several factors, including the nature of the alkylating or arylating agent, the reaction conditions (base, solvent), and the electronic and steric properties of the indazole ring itself. beilstein-journals.org

The 1H-tautomer of indazole is generally considered to be more thermodynamically stable than the 2H-tautomer. chemicalbook.com This inherent stability often favors the formation of N1-substituted products under conditions that allow for thermodynamic equilibration. beilstein-journals.org For instance, regioselective N-alkylation has been achieved using α-halo carbonyl electrophiles, where an equilibration process favors the more stable N1-substituted product. beilstein-journals.org Similarly, N1-substituted indazoles have been obtained through thermodynamic equilibration using β-halo ester electrophiles in the presence of DMF. beilstein-journals.org

However, kinetic control can lead to the preferential formation of the N2-substituted isomer. The choice of base and solvent plays a pivotal role in directing the regioselectivity. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective indazole alkylation. beilstein-journals.org Conversely, Mitsunobu conditions have demonstrated a strong preference for the formation of the N2-regioisomer. beilstein-journals.org

The synthesis of N-aryl-1H-indazoles can be achieved through methods like copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgnih.gov This approach provides a convenient protocol for the preparation of N-phenyl and N-thiazolyl-1H-indazoles. beilstein-journals.orgbeilstein-journals.org The reaction typically involves heating the arylhydrazone with a copper catalyst, a base such as potassium hydroxide, and a ligand like 1,10-phenanthroline (B135089) in a solvent such as DMF. beilstein-journals.org While o-bromoarylhydrazones often give higher yields, the use of more readily available and less expensive o-chloroarylhydrazones makes this a practical method. nih.gov

Table 1: Regioselectivity of N-Alkylation of Indazole Derivatives Under Various Conditions

| Alkylating Agent | Base | Solvent | Predominant Isomer | Reference |

| Alkyl bromide | NaH | THF | N1 | beilstein-journals.org |

| α-halo carbonyl electrophiles | Not specified | Not specified | N1 (thermodynamic) | beilstein-journals.org |

| β-halo ester electrophiles | Not specified | DMF | N1 (thermodynamic) | beilstein-journals.org |

| Not specified (Mitsunobu) | DEAD, PPh3 | Not specified | N2 | beilstein-journals.org |

| Alkyl chlorides | K2CO3 | Ethyl acetate | Mixture of N1 and N2 | researchgate.net |

This compound as a Versatile Synthetic Building Block

The unique structural features of this compound, namely the reactive nitrile group and the versatile indazole core, make it a valuable building block in organic synthesis. It serves as a precursor for the construction of more complex molecular architectures, including fused and spiro-heterocyclic systems, and can be integrated into multi-component reactions and diversity-oriented synthesis strategies.

Construction of Fused and Spiro-Heterocyclic Systems

The nitrile functionality in this compound is a key handle for the construction of fused heterocyclic systems. For example, it can participate in cyclization reactions to form new rings appended to the indazole scaffold. The synthesis of polycyclic fused heterocycles, such as those based on 4,6-dinitro-1-phenyl-1H-indazole, demonstrates the utility of substituted indazoles in creating complex tricyclic systems. researchgate.net While not directly involving the acetonitrile derivative, these examples highlight the potential of the indazole core to undergo annulation reactions.

Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov The cyanomethyl group of this compound can be a starting point for the construction of spirocyclic systems. For instance, the synthesis of (R)-1-(1H-indazol-6-yl)spiro[2.2]pentane-1-carbonitrile demonstrates the incorporation of a spirocyclic moiety at the carbon atom adjacent to the indazole ring. synthonix.com This highlights the potential to create novel spiro-fused indazole derivatives.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful strategy for the rapid generation of molecular complexity. The functional groups present in this compound make it an attractive candidate for participation in MCRs.

While specific examples of MCRs directly employing this compound are not extensively detailed in the provided search results, the general reactivity of nitriles and indazoles suggests their suitability for such transformations. For example, the nitrile group can act as a nucleophile or an electrophile precursor in various MCRs. The indazole ring itself can participate in cycloaddition reactions. chemicalbook.com The development of one-pot, three-component reactions for the synthesis of 2H-indazole derivatives from 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) showcases the adaptability of the indazole system to MCR conditions. researchgate.net

Precursor for Scaffold Decoration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy aimed at the creation of structurally diverse small molecules from a common starting material. nih.govdigitellinc.com this compound is an excellent starting point for DOS due to the presence of multiple reactive sites: the two indazole nitrogens, the nitrile group, and the aromatic ring.

The N-alkylation and N-arylation reactions discussed in section 5.2.3 are prime examples of how the indazole scaffold can be decorated. beilstein-journals.org By introducing a variety of alkyl and aryl groups at the N1 and N2 positions, a library of diverse compounds can be generated. researchgate.netnih.govresearchgate.net Furthermore, the nitrile group can be transformed into a wide range of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid (2-(1H-indazol-6-yl)ethanoic acid) or reduced to an amine. researchgate.netaaronchem.com These transformations open up avenues for further derivatization, such as amide bond formation or the introduction of other substituents.

The synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods exemplifies the application of indazole derivatives in creating compound libraries for drug discovery. nih.gov Similarly, the development of a selective and scalable N1-indazole alkylation methodology facilitates the large-scale production of diverse N1-alkyl indazoles. rsc.org These approaches underscore the value of this compound as a versatile precursor for generating chemical diversity.

Advanced Methodologies and Future Directions in 2 1h Indazol 6 Yl Acetonitrile Research

High-Throughput Synthesis and Screening in Indazole Chemistry

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast numbers of chemical compounds against specific biological targets. wikipedia.orgbmglabtech.com This technology leverages robotics, automation, and sophisticated data analysis to accelerate the identification of "hits" or "leads"—compounds that exhibit a desired biological effect. wikipedia.orgbmglabtech.com In the context of indazole chemistry, HTS is instrumental in sifting through large compound libraries to find derivatives with potential therapeutic value. bmglabtech.comnih.gov

The process typically involves preparing samples in high-density microplates and using automated systems for reagent addition, incubation, and detection. wikipedia.orgbmglabtech.com The primary goal is not to identify a final drug, but to quickly find promising starting points for further optimization in medicinal chemistry. bmglabtech.com For indazole derivatives, HTS campaigns have been successfully employed to identify potent inhibitors for various biological targets. For instance, a series of 3-benzylindazoles were identified as selective CDK8 inhibitors through an HTS campaign that sampled the Merck compound collection. nih.gov Similarly, HTS was used to discover indazole derivatives that act as potent activators of Sirt 1, an enzyme linked to aging and metabolic diseases. nih.gov

In silico HTS, which uses computational docking and modeling, further streamlines this process by pre-screening virtual libraries of compounds to prioritize those with the highest likelihood of binding to a target. nih.govacs.org This was successfully applied to identify an indazole-derived inhibitor for Unc-51-Like Kinase 1 (ULK1), a target in autophagy-related cancer therapy. nih.govacs.org

Table 1: Examples of High-Throughput Screening Campaigns in Indazole Chemistry

| Target | Screening Method | Outcome/Identified Compound Class | Reference |

| CDK8/CDK19 | HTS of compound collection | Potent and selective 3-benzylindazole inhibitors | nih.gov |

| Sirt 1 | High-Throughput Screening | Indazole derivatives as potent Sirt 1 activators | nih.gov |

| ULK1 | In silico HTS and docking | Indazole-derived small molecule inhibitors (e.g., SR-17398) | nih.govacs.org |

| IDO1 Enzyme | Biological evaluation | 3-substituted 1H-indazoles with inhibitory activity | nih.gov |

Advanced Chromatographic Separation Techniques (e.g., Preparative HPLC, SFC)

The purification of synthesized compounds is a critical step in chemical research and pharmaceutical development. For indazole derivatives like 2-(1H-indazol-6-yl)acetonitrile, achieving high purity is essential for accurate biological evaluation and subsequent synthetic transformations. Advanced chromatographic techniques such as Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for this purpose. shimadzu.comteledynelabs.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for isolating and purifying compounds from complex mixtures. shimadzu.comwelch-us.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads, ranging from milligrams to kilograms. shimadzu.comwelch-us.com This scalability makes it suitable for various applications, from purifying small batches for structural analysis to large-scale production of active pharmaceutical ingredients. welch-us.com For indazole derivatives, reverse-phase HPLC methods are common, often using a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.comnih.gov The method is highly efficient, offering rapid processing and minimal sample degradation. welch-us.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. teledynelabs.comwikipedia.org This technique combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. teledynelabs.com A key benefit of SFC is the significant reduction in the consumption of organic solvents, which are often toxic and costly. nih.govshimadzu.com After separation, the CO2 mobile phase evaporates, simplifying fraction collection and leaving behind the purified compound with only a small amount of co-solvent. wikipedia.org SFC is particularly well-suited for the separation of chiral molecules and thermally labile compounds, making it a valuable tool in the pharmaceutical industry for quality control and purification. teledynelabs.comwikipedia.org

Table 2: Comparison of Advanced Chromatographic Separation Techniques

| Feature | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Organic solvents and water | Supercritical CO2 with a co-solvent (e.g., methanol) |

| Key Advantages | Highly efficient, scalable (mg to kg), well-established methodology. welch-us.com | Fast separations, reduced organic solvent use, simplified fraction collection. wikipedia.orgshimadzu.com |

| Primary Applications | Purification of high-value samples, isolation of impurities, preparation of reference standards. welch-us.com | Chiral separations, purification of thermally labile compounds, "green" chemistry applications. wikipedia.org |

| Instrumentation | High-pressure pump, injector, preparative column, detector, fraction collector. welch-us.com | Similar to HPLC but requires pressure and temperature control to maintain supercritical state. wikipedia.org |

Continuous Flow Chemistry Applications for Indazole Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing in chemical synthesis. Instead of using flasks and reactors, reactions are conducted in a continuous stream within a network of tubes or channels. researchgate.net This technology offers significant advantages, particularly for the synthesis of heterocyclic compounds like indazoles, including enhanced safety, improved process control, and greater efficiency. researchgate.netclockss.orgnih.gov

The superior heat and mass transfer in microreactors allows for better temperature control, which is crucial for managing highly exothermic reactions that can be hazardous in large-scale batch production. clockss.org This enhanced control often leads to higher product quality and yield. Flow chemistry has been successfully applied to the synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines, a route that can be high-risk in batch mode but is rendered safer and more reliable in a continuous-flow system. clockss.org

Furthermore, flow chemistry enables the telescoping of multiple reaction steps without the need to isolate intermediates. nih.gov This not only saves time and resources but also allows for the integration of in-line analysis and purification, creating a fully automated synthesis platform. nih.gov The scalability of flow processes is another major advantage; increasing production simply involves running the system for a longer duration, bypassing the complex challenges of scaling up batch reactions. acs.org This approach has been used to generate various indazole derivatives and other pharmacologically significant heterocycles in high yields and with short reaction times. acs.orgnih.gov

Table 3: Advantages of Continuous Flow Chemistry for Indazole Synthesis

| Advantage | Description | Reference |

| Enhanced Safety | Superior heat transfer mitigates risks of exothermic reactions. Enables use of hazardous reagents in a controlled manner. | researchgate.netclockss.org |

| Improved Efficiency & Yield | Precise control over reaction parameters (temperature, residence time) leads to better selectivity and higher yields. | clockss.org |

| Scalability | Production can be easily scaled by extending the operation time, avoiding complex scale-up issues of batch processes. | acs.org |

| Process Integration | Allows for multi-step (telescoped) synthesis and integration of in-line monitoring and purification. | nih.gov |

Development of Novel Catalytic Systems for Specific Transformations of the Compound

The development of novel catalytic systems is crucial for expanding the synthetic toolbox available for functionalizing the indazole core. Traditional methods often require harsh conditions or pre-functionalized starting materials. Modern catalysis focuses on creating more efficient, selective, and versatile reactions, particularly through C-H bond functionalization, which allows for direct modification of the heterocycle scaffold. nih.gov

Recent advances include:

Copper and Palladium Catalysis : Cu- and Pd-catalyzed cross-coupling reactions are widely used for constructing C-C and C-N bonds. nih.gov For example, Cu-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives provide a cascade route to substituted 3-aminoindazoles. organic-chemistry.org Similarly, Pd-catalyzed oxidative benzannulation has been used to construct 1H-indazoles from pyrazoles and alkynes. nih.gov

Electrochemical Synthesis : Electrochemistry offers a green and powerful alternative to traditional chemical oxidants and reductants. A recent method describes the selective electrochemical synthesis of 1H-indazole N-oxides. nih.gov The outcome of the reaction can be controlled by the choice of cathode material, allowing for either the formation of the N-oxide or its subsequent deoxygenation to the 1H-indazole. nih.gov These N-oxides are valuable intermediates for diverse C-H functionalization reactions. nih.gov

Metal-Free Catalysis : To avoid metal contamination in final products, especially in pharmaceuticals, metal-free catalytic systems are being developed. Iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via C-H functionalization is one such example. nih.gov Another approach involves a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives to yield indazoles under mild conditions. organic-chemistry.org

These novel catalytic systems enable the late-stage functionalization of complex molecules and facilitate the synthesis of diverse indazole derivatives for pharmaceutical research and materials science. nih.govrsc.org

Table 4: Examples of Novel Catalytic Systems for Indazole Synthesis & Transformation

| Catalytic System | Transformation | Key Features | Reference(s) |

| Electrochemical Synthesis | Selective formation of 1H-indazole N-oxides and subsequent C-H functionalization. | Controlled by cathode material (RVC or Zn); proceeds via a radical pathway. | nih.gov |

| Cu/Pd Catalysis | C-C and C-N bond formation (e.g., synthesis of 3-aminoindazoles). | Versatile for building complex indazole structures. | nih.govorganic-chemistry.org |

| Iodine-Mediated Synthesis | C-H functionalization of ortho-alkylazobenzenes to form 2H-indazoles. | Metal-free process; proceeds via a radical chain mechanism. | nih.gov |

| CuH Catalysis | C3-selective allylation of 1H-indazoles. | Creates C3-quaternary chiral centers with high enantioselectivity. | pnrjournal.com |

Emerging Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are critical for optimizing chemical processes. Emerging spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring provide real-time data without the need for sampling and offline analysis. spectroscopyonline.comnih.gov This approach is a cornerstone of Process Analytical Technology (PAT), which aims to improve the quality and efficiency of chemical manufacturing. nih.gov

For indazole synthesis, several spectroscopic methods are particularly valuable:

Fourier Transform Infrared (FTIR) Spectroscopy : In situ FTIR, often using an attenuated total reflection (ATR) probe inserted directly into the reactor, is a powerful tool for tracking the concentration of reactants, products, and intermediates. nih.gov By monitoring characteristic vibrational bands, chemists can observe the progress of a reaction in real time. This has been successfully used to monitor the formation of arene diazonium salts, which are key intermediates in many heterocycle syntheses, and their subsequent use in reactions like the Heck-Matsuda reaction. nih.gov This eliminates the need for time-consuming HPLC analysis and provides precise control over reaction times. nih.gov

Raman and Near-Infrared (NIR) Spectroscopy : Like FTIR, Raman and NIR spectroscopy can provide real-time information about the chemical composition of a reaction mixture. spectroscopyonline.com These techniques are complementary, and the choice depends on the specific characteristics of the reaction, such as the nature of the solvent and the functional groups involved. spectroscopyonline.com

Combined Approaches : The most comprehensive understanding of a reaction is often achieved by using multiple in situ techniques simultaneously. researchgate.net For example, combining spectroscopic methods with techniques that monitor physical properties like particle size (e.g., dynamic light scattering) can provide a holistic view of complex processes, especially in crystallization or particle formation studies. researchgate.net

The implementation of these in situ monitoring tools allows for a deeper understanding of reaction mechanisms, facilitates rapid process optimization, and enhances the safety and reproducibility of synthesizing complex molecules like this compound and its derivatives. nih.govresearchgate.net